molecular formula C13H15ClF3NO B1601634 Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride CAS No. 25519-83-9

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride

Cat. No.: B1601634
CAS No.: 25519-83-9
M. Wt: 293.71 g/mol
InChI Key: HCCJUYRHQMAMMX-UHFFFAOYSA-N
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Description

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride typically involves the following steps:

  • Formation of Piperidin-4-ylmethanone: This is achieved by reacting piperidine with a suitable carbonyl compound under controlled conditions.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents, often in the presence of a catalyst.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

  • Oxidation: Piperidin-4-yl-(4-trifluoromethylphenyl)methanone oxide.

  • Reduction: Piperidin-4-yl-(4-trifluoromethylphenyl)methanone reduced derivatives.

  • Substitution: Substituted piperidin-4-yl-(4-trifluoromethylphenyl)methanone derivatives.

Scientific Research Applications

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is unique due to its specific structural features. Similar compounds include:

  • Piperidine derivatives: These compounds share the piperidine ring but may have different substituents.

  • Trifluoromethylphenyl compounds: These compounds contain the trifluoromethyl group but may have different core structures.

Properties

IUPAC Name

piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCJUYRHQMAMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525106
Record name (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-83-9
Record name (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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